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Compound of Interest

Compound Name: Benzo[h]quinoline-2-carbaldehyde

Cat. No.: B1316358

An In-depth Technical Guide on the Spectroscopic Data of Benzo[h]quinoline-2-
carbaldehyde

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Benzo[h]quinoline-2-carbaldehyde. Due to the limited availability of published
experimental spectra for this specific compound, this guide presents predicted data based on
the analysis of its structural analogues and the characteristic spectroscopic features of its
constituent functional groups. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

o Chemical Name: Benzo[h]quinoline-2-carbaldehyde[1][2]

CAS Number: 904886-12-0[1][2]

Molecular Formula: C1aHaNO[1][2]

Molecular Weight: 207.23 g/mol [1]

IUPAC Name: benzo[h]quinoline-2-carbaldehyde|[1]

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1316358?utm_src=pdf-interest
https://www.benchchem.com/product/b1316358?utm_src=pdf-body
https://www.benchchem.com/product/b1316358?utm_src=pdf-body
https://www.benchchem.com/product/b1316358?utm_src=pdf-body
https://www.benchchem.com/product/b1316358?utm_src=pdf-body
https://www.achemblock.com/u135298-benzo-h-quinoline-2-carbaldehyde.html
https://www.lookchem.com/404.htm
https://www.achemblock.com/u135298-benzo-h-quinoline-2-carbaldehyde.html
https://www.lookchem.com/404.htm
https://www.achemblock.com/u135298-benzo-h-quinoline-2-carbaldehyde.html
https://www.lookchem.com/404.htm
https://www.achemblock.com/u135298-benzo-h-quinoline-2-carbaldehyde.html
https://www.benchchem.com/product/b1316358?utm_src=pdf-body
https://www.achemblock.com/u135298-benzo-h-quinoline-2-carbaldehyde.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the expected spectroscopic data for Benzo[h]quinoline-2-
carbaldehyde. These predictions are derived from the known spectral data of similar
compounds, such as quinoline-2-carbaldehyde, and the general principles of spectroscopic
analysis for aromatic aldehydes.[3][4]

'H NMR Spectroscopy

Table 1: Predicted *H NMR Spectral Data for Benzo[h]quinoline-2-carbaldehyde (in CDCls)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~10.2 Singlet 1H
CHO)
Aromatic protons
~8.3-9.3 Multiplet 8H (Benzo[h]quinoline

ring)

Note: The aromatic region will display a complex multiplet pattern due to the fused ring system.
The aldehyde proton is expected to be significantly downfield due to the electron-withdrawing
nature of the carbonyl group and the aromatic system.[5][6]

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Spectral Data for Benzo[h]quinoline-2-carbaldehyde (in CDCIs)

Chemical Shift (6, ppm) Assignment
~193 Aldehyde carbon (-CHO)
~117 - 153 Aromatic carbons (Benzo[h]quinoline ring)

Note: The aldehyde carbon resonance is characteristically found in the downfield region of the
spectrum. The exact chemical shifts of the aromatic carbons would require specific
experimental data or detailed computational modeling.[3][4]
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Benzo[h]quinoline-2-carbaldehyde

Wavenumber (cm~?) Intensity Assignment
~3050-3100 Medium Aromatic C-H stretch
Aldehyde C-H stretch (Fermi
~2820, ~2720 Weak
doublet)
C=0 stretch (conjugated
~1705 Strong
aldehyde)
~1600, ~1450 Medium Aromatic C=C ring stretch
Aromatic C-H out-of-plane
~750-900 Strong

bend

Note: The C=0 stretching frequency is expected to be lower than that of a saturated aldehyde
due to conjugation with the aromatic ring system.[5][6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Benzo[h]quinoline-2-carbaldehyde

m/z Value Interpretation

~207 [M]*, Molecular ion

~206 [M-H]*, Loss of the aldehyde proton
~179 [M-CQ]*, Loss of carbon monoxide
~178 [M-CHOJ]*, Loss of the formyl group

Note: The fragmentation pattern would likely involve the loss of the formyl group (CHO) or
carbon monoxide (CO), which are characteristic fragmentation pathways for aromatic
aldehydes.[6]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Benzo[h]quinoline-2-
carbaldehyde would be dissolved in about 0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs), in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400
MHz for *H and 100 MHz for 3C, would be used.

1H NMR Parameters:

o Pulse Program: A standard single-pulse experiment (zg30).

o Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Relaxation Delay: 1.0 seconds.

o Acquisition Time: Approximately 3-4 seconds.

o Spectral Width: 0 to 16 ppm.

13C NMR Parameters:

o Pulse Program: A proton-decoupled pulse program (zgpg30).

o

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of 13C.

[¢]

Relaxation Delay: 2.0 seconds.

[¢]

Acquisition Time: Approximately 1-2 seconds.

[e]

Spectral Width: 0 to 220 ppm.

Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed,
phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova,
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TopSpin). Chemical shifts would be referenced to the residual solvent peak (CDCls: d 7.26
ppm for *H, & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample would be placed directly on the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two or a Thermo Fisher Nicolet iS5.

e Parameters:
o Spectral Range: 4000 to 400 cm™1,
o Resolution: 4 cm~2.
o Number of Scans: 16 to 32 scans would be co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram would be Fourier transformed to produce the
infrared spectrum. A background spectrum of the clean ATR crystal would be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample would be introduced via a direct insertion probe or through
a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
For GC-MS, a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or
ethyl acetate) would be injected.

 Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a
quadrupole or time-of-flight (TOF) analyzer.

o Parameters:
o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.
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o Source Temperature: Approximately 200-250 °C.

o Mass Range: m/z 40-500.

+ Data Processing: The resulting mass spectrum would show the relative abundance of

different fragment ions as a function of their mass-to-charge ratio (m/z).
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Caption: Workflow for the spectroscopic characterization of Benzo[h]quinoline-2-

carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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